Catechol diacetate

Catalog No.
S793469
CAS No.
635-67-6
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Catechol diacetate

CAS Number

635-67-6

Product Name

Catechol diacetate

IUPAC Name

(2-acetyloxyphenyl) acetate

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h3-6H,1-2H3

InChI Key

FBSAITBEAPNWJG-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1OC(=O)C

Canonical SMILES

CC(=O)OC1=CC=CC=C1OC(=O)C

The exact mass of the compound Catechol diacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Catechol diacetate (1,2-diacetoxybenzene) is a di-acetylated derivative of catechol that functions as a highly stable, oxidation-resistant precursor and chemical intermediate. While the parent compound, catechol, is notoriously susceptible to rapid auto-oxidation and requires stringent inert storage conditions, the acetylation of both hydroxyl groups yields a robust, shelf-stable white crystalline solid with a melting point of 63–64 °C[1]. This structural modification fundamentally alters its handling profile, making it a preferred building block in multi-step organic synthesis, materials science, and prodrug formulation where premature quinone formation and degradation must be strictly avoided [2].

Attempting to substitute catechol diacetate with its unprotected parent compound, catechol, introduces severe processability and reproducibility failures in both synthetic and biological workflows. Unprotected catechol rapidly oxidizes into reactive ortho-quinones upon exposure to air, light, or aqueous media, leading to dark discoloration, unwanted cross-linking, and degraded assay reproducibility [1]. In contrast, the diacetate masking groups in catechol diacetate completely inhibit this premature oxidation, ensuring stability during prolonged storage and complex multi-step syntheses [1]. Furthermore, in biological applications, the diacetate form significantly enhances lipophilicity and membrane permeation, preventing degradation in the culture medium and acting as a controlled-release prodrug via esterase cleavage—a performance profile impossible to achieve with generic catechol [1].

Prevention of Extracellular Oxidation and Enhanced Bioavailability

Unprotected catechol and quinone derivatives rapidly oxidize in aqueous and cell culture media, which severely reduces the amount of active compound available to permeate cell membranes. By utilizing catechol diacetate, the reactive hydroxyl groups are masked, which completely prevents premature quinone formation in the extracellular medium. This prodrug strategy ensures intact membrane permeation, after which intracellular esterases unmask the active catechol, achieving potent submicromolar activity (e.g., IC50 of 10.3 nM in Ishikawa cells) [1].

Evidence DimensionExtracellular stability and intracellular potency
Target Compound DataCatechol diacetate derivatives: Intact permeation, IC50 down to 10.3 nM
Comparator Or BaselineUnprotected catechol/quinone: Premature oxidation in medium, reduced bioavailability
Quantified DifferenceSubstantial prevention of extracellular degradation yielding submicromolar efficacy
ConditionsIn vitro cell culture media (MCF-7 and Ishikawa cells)

Essential for researchers designing prodrugs or cellular assays where extracellular oxidation would otherwise destroy the active compound before it enters the cell.

Mitigation of Acute Cellular Toxicity via Hydroxyl Masking

Free catechol derivatives often exhibit high acute cellular toxicity in vitro, a phenomenon directly attributed to the reactivity of the two unprotected hydroxyl groups on the catechol ring. Esterifying these groups to form catechol diacetate significantly mitigates this acute toxicity while preserving the compound's ability to act as a sustained-release precursor. In comparative studies evaluating nerve growth factor (NGF) secretion, esterified catechols maintained the desired biological activity without the immediate cytotoxic effects observed with free catechols at equivalent concentrations [1].

Evidence DimensionAcute cellular toxicity
Target Compound DataEsterified catechol (diacetate): Mitigated acute toxicity, stable NGF secretion
Comparator Or BaselineUnprotected catechol: High acute cellular toxicity due to reactive hydroxyls
Quantified DifferenceSignificant reduction in acute cytotoxicity at equivalent dosing
ConditionsIn vitro cellular assays (e.g., Mouse L-M cells)

Crucial for formulation scientists and toxicologists who need a safer, controlled-release precursor that avoids the immediate toxic shock of free catechols.

Efficacy and Stability in Antifouling Formulations

In the development of marine and freshwater antifouling coatings, unprotected phenols suffer from rapid environmental degradation and poor sustained-release profiles. Acetylated phenolic compounds, specifically catechol diacetate, demonstrate superior hydrolytic stability and provide highly significant antisettlement responses against biofouling species (such as L. fortunei and B. rodriguezii). The diacetate form is effective at threshold concentrations between 20 and 100 μM, offering a controlled release mechanism that is critical for long-term coating performance [1].

Evidence DimensionAntisettlement threshold concentration and stability
Target Compound DataCatechol diacetate: Effective antisettlement at 20–100 μM threshold
Comparator Or BaselineUnprotected phenols: Prone to rapid environmental degradation
Quantified DifferenceSustained efficacy at 20–100 μM with significantly enhanced hydrolytic stability
ConditionsAqueous marine/freshwater settlement assays

Provides formulators with a hydrolytically stable, controlled-release additive for antifouling coatings, outperforming environmentally unstable free phenols.

Orthogonal Protection for High-Yield Multi-Step Synthesis

During the synthesis of complex multifunctional molecules, the reactive hydroxyls of unprotected catechol frequently interfere with downstream coupling or alkylation steps, leading to unwanted cross-linking and oxidation. Catechol diacetate serves as a robust, orthogonally stable intermediate. The diacetate groups withstand various synthetic conditions and can be selectively hydrolyzed back to catechol when required, enabling high-yield transformations (e.g., 82–96% yields in the hemi-synthesis of amphiphilic derivatives) without the oxidative side reactions typical of unprotected catechols [1].

Evidence DimensionYield and selectivity in multi-step synthesis
Target Compound DataCatechol diacetate: Enables 82–96% yields in complex downstream coupling
Comparator Or BaselineUnprotected catechol: Leads to oxidative degradation and cross-linking side reactions
Quantified DifferenceComplete suppression of hydroxyl-driven side reactions
ConditionsMulti-step organic synthesis requiring orthogonal protection

Crucial for procurement in synthetic chemistry, as it prevents costly yield losses and complex purification steps caused by unprotected reactive hydroxyls.

Prodrug Formulation and Intracellular Delivery Systems

Because catechol diacetate prevents premature extracellular oxidation and is readily cleaved by intracellular esterases, it is the optimal precursor for designing prodrugs and targeted delivery systems (such as SERM-quinone conjugates). It ensures that the active catechol moiety reaches the intracellular environment intact[1].

Low-Toxicity Precursors for Neurological Therapeutics

When formulating therapeutic agents where the acute cellular toxicity of free catechols is prohibitive, catechol diacetate serves as a safer, sustained-release alternative. It maintains the desired biological activity (e.g., stimulating nerve growth factor secretion) without the immediate cytotoxic shock associated with unprotected hydroxyl groups[2].

Marine and Freshwater Antifouling Coatings

The enhanced hydrolytic stability and controlled-release properties of catechol diacetate make it highly suitable as an active additive in antifouling paints and coatings. It provides sustained antisettlement activity against invasive mussel species at low micromolar concentrations without degrading rapidly in water [3].

Multi-Step Organic Synthesis of Complex Phenolics

In the synthesis of advanced materials, polymers, or complex pharmaceuticals, catechol diacetate acts as a reliable, orthogonally protected building block. It allows chemists to perform aggressive downstream reactions (such as alkylations or cross-couplings) without the risk of unwanted ortho-quinone formation or cross-linking [4].

XLogP3

1.2

Melting Point

64.5 °C

UNII

17XEB07K1M

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

635-67-6

Wikipedia

Catechol diacetate

Dates

Last modified: 08-15-2023

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